2,4-Dichlorobenzylidenemalononitrile

Catalog No.
S749039
CAS No.
2972-76-1
M.F
C10H4Cl2N2
M. Wt
223.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorobenzylidenemalononitrile

CAS Number

2972-76-1

Product Name

2,4-Dichlorobenzylidenemalononitrile

IUPAC Name

2-[(2,4-dichlorophenyl)methylidene]propanedinitrile

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

InChI

InChI=1S/C10H4Cl2N2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H

InChI Key

RRVZSQGJZJMCAE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C#N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C#N

Agriculture

Thermal Ignition Theory

Herbicide Formulations

Effects on Cucumber Growth

Clean Synthesis

Exposure in Public Spaces

2,4-Dichlorobenzylidenemalononitrile is an organic compound with the molecular formula C10_{10}H4_{4}Cl2_{2}N2_{2}. It is a derivative of malononitrile and is characterized by the presence of two chlorine atoms on the benzene ring and a malononitrile moiety. This compound is primarily known for its use as a tear gas agent, commonly referred to as "CS gas." The chemical structure features a benzylidene group attached to malononitrile, contributing to its reactivity and biological activity .

  • Chlorinated aromatic compounds can have varying degrees of toxicity [].
  • They may be harmful if inhaled, ingested, or absorbed through the skin [].
  • Standard laboratory practices for handling chemicals should be followed when working with DCBM.

The reactivity of 2,4-Dichlorobenzylidenemalononitrile can be attributed to its functional groups. It can undergo various reactions typical of nitriles and aldehydes, including:

  • Nucleophilic addition: The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to produce corresponding acids.
  • Condensation reactions: It can react with amines or alcohols under appropriate conditions to form imines or esters, respectively .

2,4-Dichlorobenzylidenemalononitrile exhibits significant biological activity, primarily as an irritant. It acts on sensory neurons and is known for causing tearing, respiratory distress, and skin irritation upon exposure. Its mechanism involves the activation of TRPA1 channels in sensory neurons, which leads to pain and discomfort . This compound has been studied for its effects on human health and environmental safety due to its widespread use in crowd control.

Several synthesis methods have been reported for 2,4-Dichlorobenzylidenemalononitrile:

  • Condensation reaction: A common method involves the condensation of malononitrile with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium ethoxide.
    Malononitrile+2 4 Dichlorobenzaldehyde2 4 Dichlorobenzylidenemalononitrile\text{Malononitrile}+\text{2 4 Dichlorobenzaldehyde}\rightarrow \text{2 4 Dichlorobenzylidenemalononitrile}
  • One-pot synthesis: Another method includes one-pot reactions using various catalysts that facilitate the formation of the compound from simpler precursors .

The primary application of 2,4-Dichlorobenzylidenemalononitrile is as a tear gas agent in law enforcement and military settings. It is used for crowd control and riot dispersal due to its potent irritant properties. Additionally, it has potential applications in research settings for studying sensory neuron responses and pain mechanisms .

Studies on 2,4-Dichlorobenzylidenemalononitrile have focused on its interactions with biological systems. Research indicates that exposure leads to activation of pain pathways via TRPA1 channels. It has also been investigated for potential interactions with other chemical agents that may enhance or mitigate its irritant effects . Furthermore, studies have examined its environmental impact and degradation products when released into ecosystems.

Several compounds are structurally or functionally similar to 2,4-Dichlorobenzylidenemalononitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Aspects
BenzylidenemalononitrileContains a benzylidene group without chlorineLess potent irritant compared to 2,4-Dichlorobenzylidenemalononitrile
2-ChlorobenzylidenemalononitrileContains one chlorine atomMilder irritant properties
PhenylmalononitrileLacks halogen substituentsDifferent reactivity profile
3-Chloro-2-methylbenzylidenemalononitrileContains a methyl groupAltered physical properties due to methyl substitution

Each of these compounds shares similarities in structure but varies in biological activity and applications. The presence of multiple chlorine atoms in 2,4-Dichlorobenzylidenemalononitrile enhances its potency as an irritant compared to its analogs .

XLogP3

3.1

Other CAS

2972-76-1

Dates

Modify: 2023-08-15

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